![molecular formula C13H15N3O2 B7555310 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid](/img/structure/B7555310.png)
2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid, also known as MQPA, is a synthetic compound that has been extensively studied for its potential use as a protease inhibitor. Proteases are enzymes that play a crucial role in many biological processes, including protein degradation, blood clotting, and viral replication. Inhibition of proteases has been shown to have therapeutic potential in a variety of diseases, including cancer, HIV, and hepatitis C.
Wirkmechanismus
2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid acts as a competitive inhibitor of proteases, binding to the active site of the enzyme and preventing substrate binding. The inhibition of protease activity can lead to the accumulation of pro-apoptotic proteins, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapy, 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid has also been studied for its effects on other physiological processes. 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid has been shown to inhibit the activity of the protease thrombin, which is involved in blood clotting. This inhibition may have potential therapeutic applications in the prevention of thrombotic events.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid as a protease inhibitor is its high potency and specificity. 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid has been shown to be effective at inhibiting a variety of proteases at low concentrations. However, one limitation of using 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid is its potential toxicity. In vitro studies have shown that 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid can induce apoptosis in a variety of cell types, including cancer cells and normal human fibroblasts.
Zukünftige Richtungen
There are several potential future directions for research on 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid. One area of interest is the development of 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid analogs with improved potency and selectivity. Another direction is the investigation of the potential use of 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid as a therapeutic agent for other diseases, such as thrombosis and viral infections. Additionally, further studies are needed to investigate the potential toxicity of 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid and its analogs in vivo.
Synthesemethoden
2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid can be synthesized using a variety of methods, including the reaction of quinoxaline-2-carboxylic acid with N-methyl-1,3-propanediamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate can then be reacted with methyl iodide to form 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid has been extensively studied for its potential as a protease inhibitor, particularly in the context of cancer therapy. In vitro studies have shown that 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid can inhibit the activity of a variety of proteases, including cathepsin B, cathepsin L, and urokinase-type plasminogen activator (uPA). These proteases are involved in a variety of processes that contribute to cancer progression, including invasion, metastasis, and angiogenesis.
Eigenschaften
IUPAC Name |
2-methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(13(17)18)8-16(2)12-7-14-10-5-3-4-6-11(10)15-12/h3-7,9H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLABDKUPJUNQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=NC2=CC=CC=C2N=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.